molecular formula C18H28BNO4 B1393388 4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine CAS No. 756520-70-4

4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine

Cat. No. B1393388
CAS RN: 756520-70-4
M. Wt: 333.2 g/mol
InChI Key: UCVPIGRFCZZOSL-UHFFFAOYSA-N
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Description

The compound “4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine” is a chemical substance. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a part of the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is complex. The O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. The O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 324.3 . It is a colorless to yellow liquid or semi-solid or solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis of Novel Copolymers

The compound is employed in the synthesis of novel copolymers that combine benzothiadiazole and electron-rich arene units. These copolymers have unique optical and electrochemical properties, making them suitable for advanced materials research and potential applications in organic electronics .

Borylation Reactions

It serves as a reagent in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes. In the presence of a palladium catalyst, it forms pinacol benzyl boronate, which is a valuable intermediate in organic synthesis and pharmaceutical research .

Hydroboration of Alkynes and Alkenes

The compound is used in the hydroboration process of alkyl or aryl alkynes and alkenes. This reaction, often catalyzed by transition metals, is crucial for adding boron atoms to organic molecules, which is a key step in many synthetic pathways .

Development of Boronic Acid Derivatives

As a boronic acid ester, it is pivotal in the development of other boronic acid derivatives. These derivatives are widely used in Suzuki coupling reactions, which are essential for creating carbon-carbon bonds in chemical synthesis .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key step in many biochemical synthesis pathways. The product of this reaction can be used as a building block in the synthesis of various complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters, like this compound, are only marginally stable in water and can undergo hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction. This can lead to the synthesis of various complex organic compounds, depending on the organic halide used in the reaction .

Action Environment

The stability and efficacy of this compound can be influenced by environmental factors such as pH and presence of water. As mentioned earlier, these compounds can undergo hydrolysis, especially at physiological pH . Therefore, the environment in which this compound is used needs to be carefully controlled to maintain its stability and ensure its efficacy.

Safety and Hazards

The safety and hazards associated with this compound include skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and mechanism of action. It could also involve studying its potential applications in various fields such as pharmaceuticals and chemical intermediates .

properties

IUPAC Name

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)15-6-5-7-16(14-15)22-13-10-20-8-11-21-12-9-20/h5-7,14H,8-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVPIGRFCZZOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674718
Record name 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine

CAS RN

756520-70-4
Record name 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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